![molecular formula C18H26N4O4S B5546410 1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)

1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" often involves multi-step organic reactions that yield these complex molecules in fair to good yields. For instance, derivatives of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share a similar structural framework, have been synthesized through the sodium borohydride reduction of corresponding ylides in ethanol, showcasing the intricate steps involved in producing such compounds (Madhavi Gangapuram & K. Redda, 2006).

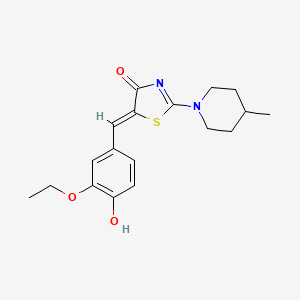

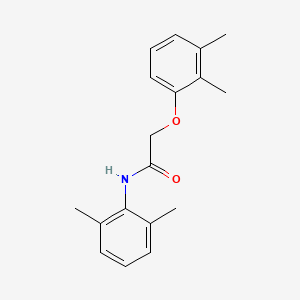

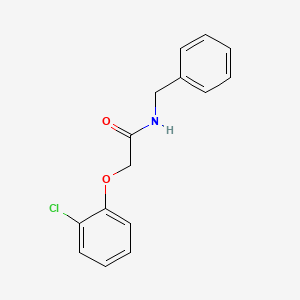

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which can reveal the conformation and geometrical arrangement of the molecule's atoms. For example, studies on similar compounds have detailed the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, providing insights into the three-dimensional structure and molecular interactions of these compounds (S. Naveen et al., 2015).

Chemical Reactions and Properties

These compounds can participate in various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Reactions with 3-dimethylamino-2H-azirines, for example, can lead to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the compound's reactivity and the possibility of generating a diverse array of chemical entities for further exploration (I. Tornus, E. Schaumann*, & G. Adiwidjaja, 1996).

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

This compound and its derivatives play a crucial role in the development of new synthetic pathways and molecules with potential therapeutic applications. For instance, the synthesis of novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides has been explored for their potential anti-inflammatory properties (Madhavi Gangapuram & K. Redda, 2006). Similarly, new diamine compounds containing pyridine and sulfone moieties have been synthesized for the development of fluorinated polyamides, highlighting the relevance of sulfone and pyridine derivatives in polymer chemistry (Xiao-Ling Liu et al., 2013).

Material Science and Engineering

The research also extends into materials science, where derivatives of this compound are used to develop high-performance polymers and materials. A study on soluble polyimides with pendant carboxyl groups, which were modified with photopolymerizable (meth)acrylamides, demonstrates the application in creating photosensitive polyimide films, offering insights into the compound's utility in developing new materials with specific optical and mechanical properties (T. Fukushima, T. Oyama, & M. Tomoi, 2003).

Pharmacological Research

In pharmacological research, derivatives of this compound are investigated for their biological activities. For example, the synthesis and evaluation of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, indicating potential applications in developing treatments for diseases related to enzyme dysfunction (H. Khalid et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4S/c1-20(2)27(25,26)21-10-4-6-14(13-21)18(24)19-15-7-3-8-16(12-15)22-11-5-9-17(22)23/h3,7-8,12,14H,4-6,9-11,13H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBCGMOVXJKWMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)

![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)

![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)-4-piperidinecarboxamide](/img/structure/B5546372.png)

![1-(2-furoyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5546382.png)

![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)

![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)

![2-[1-(3,5-difluorophenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5546425.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)